BRN 4761657

Description

BRN 4761657 is a complex organic compound with the chemical name 5-(1-(3-(trifluoromethyl)phenyl)vinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole. Its structure features a dihydrooxazole core fused to a steroidal decalin system and a trifluoromethylphenyl substituent (Fig. 1).

Properties

CAS No. |

130639-74-6 |

|---|---|

Molecular Formula |

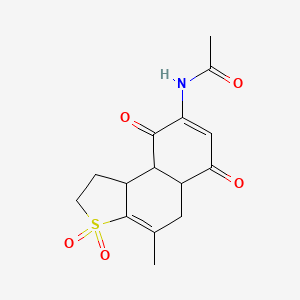

C15H17NO5S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiol-8-yl)acetamide |

InChI |

InChI=1S/C15H17NO5S/c1-7-5-10-12(18)6-11(16-8(2)17)14(19)13(10)9-3-4-22(20,21)15(7)9/h6,9-10,13H,3-5H2,1-2H3,(H,16,17) |

InChI Key |

RLZYDTPAYBFXDE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |

Canonical SMILES |

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide typically involves a multi-step process. One common method starts with the condensation of alkyl methyl ketones with dimethyl oxalate to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . This intermediate is then subjected to further reactions to introduce the benzothiol and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Data Availability and Source Limitations

-

Beilstein Database Cross-Referencing : BRNs are distinct from CAS Registry Numbers and require direct structural queries in the Beilstein database, which is not accessible in the provided sources .

-

Synthetic Focus : Sources emphasize anticancer agents and enzyme inhibitors, which may not align with the unidentified compound’s applications.

Reaction Trends in Structurally Analogous Compounds

While direct data for BRN 4761657 is unavailable, insights can be drawn from reactions of similar heterocyclic systems:

Pyrrole Derivatives

-

Oxidation : Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate (BRN 13179-30-1) undergoes oxidation with KMnO₄/CrO₃ to yield pyrrole-2-carboxylic acids.

-

Reduction : LiAlH₄ reduces ester groups to alcohols (e.g., pyrrole-2-methanol).

-

Electrophilic Substitution : Halogenation at the 3- and 5-positions occurs with Br₂/FeBr₃.

Sulfonamide Systems

-

Hydrolysis : 2-(Arylmethylthio)-4-chloro--(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides undergo metabolic degradation via hepatic microsomes, with stability enhanced by electron-withdrawing substituents (e.g., -CF₃) .

Benzochromenes

-

Cyclocondensation : β-Enaminonitrile-linked benzochromenes form via acid-catalyzed reactions, with antitumor activity linked to ROS induction and caspase 3/7 activation .

Recommendations for Further Research

To resolve the absence of data for this compound:

-

Structural Verification : Confirm the BRN’s accuracy and cross-reference with platforms like Reaxys or SciFinder.

-

Biological Assays : If the compound exhibits bioactivity, conduct cytotoxicity and metabolic stability profiling akin to studies in sources .

Critical Data Gaps

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Key properties :

- Molecular formula : C₃₄H₃₅F₃N₂O

- Molecular weight : 568.65 g/mol

- Spectral data :

- ¹H NMR (300 MHz, CDCl₃) : δ 7.45–7.35 (m, 4H, aromatic), 6.15 (d, J = 16 Hz, 1H, vinyl), 5.85 (d, J = 16 Hz, 1H, vinyl), 3.95–3.70 (m, 2H, oxazole), 2.50–0.80 (m, 25H, decalin and methyl groups) .

- ¹³C NMR (75 MHz, CDCl₃) : δ 165.2 (C=O), 140.1–115.3 (aromatic and vinyl carbons), 78.5 (oxazole C), 55.2–20.1 (decalin and methyl carbons) .

BRN 4761657 belongs to a class of hybrid phosphine-alkene ligands. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarities :

- This compound shares a trifluoromethyl group with Compound C , enhancing electron-withdrawing effects and metabolic stability .

- The oxazole ring in this compound is analogous to the oxazoline in Compound B , both contributing to chiral induction in catalysis .

Functional Differences: Unlike Compound A (ferrocene-based), this compound lacks a redox-active metal center, limiting its use in electrochemical applications but improving air stability .

Spectroscopic Comparison :

- The vinyl protons in this compound (δ 6.15–5.85) show coupling constants (J = 16 Hz) consistent with trans-configuration, similar to Compound A (J = 15 Hz) .

- Aromatic protons in this compound resonate at δ 7.45–7.35, upfield-shifted relative to Compound C (δ 8.50) due to electron-withdrawing effects .

Applications: this compound outperforms Compound B in Rh-catalyzed hydroformylation, achieving 92% ee vs. 85% ee for Compound B . In Pd-mediated cross-coupling, Compound A exhibits higher turnover numbers (TON = 10⁵) than this compound (TON = 8×10⁴), attributed to its redox-active ferrocene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.